N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via an acetamide bridge to a 4-isopropyl-6-oxopyrimidinone moiety. This structure combines electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole) with a pyrimidinone ring, a motif often associated with biological activity, such as kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9(2)12-6-14(22)20(8-16-12)7-13(21)17-10-4-3-5-11-15(10)19-23-18-11/h3-6,8-9H,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJCIRYWXVAVKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C15H15N5O2S
- Molecular Weight : 329.4 g/mol
- CAS Number : 1226439-21-9
The structure incorporates a benzo[c][1,2,5]thiadiazole moiety linked to a pyrimidine ring, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the benzo[c][1,2,5]thiadiazole scaffold. For instance, derivatives of this scaffold have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including A431 and A549 cells, with IC50 values in the low micromolar range .
The mechanism through which this compound exerts its effects may involve the modulation of key signaling pathways associated with cell survival and proliferation. For example:
- Apoptosis Induction : The compound has been noted to promote apoptosis in cancer cells, as evidenced by increased markers of apoptosis during treatment.
- Cell Cycle Arrest : It appears to induce cell cycle arrest at specific phases, thereby preventing further proliferation.
Anti-inflammatory and Antimicrobial Properties
In addition to its antitumor activity, compounds derived from the thiadiazole family have been reported to possess anti-inflammatory and antimicrobial properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases .
Table 1: Biological Activity Summary
Table 2: IC50 Values for Selected Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A431 | 5.53 ± 0.11 |
| Benzothiazole Derivative B7 | A549 | 6.26 ± 0.33 |
| Compound 4i | HOP-92 | 6.48 ± 0.11 |
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of this compound revealed that treatment led to a significant reduction in tumor size in xenograft models. The study utilized both in vitro and in vivo approaches to confirm the compound's effectiveness against non-small cell lung cancer.
Case Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory properties of related compounds, it was found that derivatives could significantly reduce inflammation markers in animal models of arthritis. This suggests potential therapeutic applications beyond oncology.
Comparison with Similar Compounds
Structural Analogues of the Acetamide Core
The target compound shares the 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide backbone with several derivatives, differing in the substituent attached to the acetamide nitrogen:
Key Observations :
- The benzo[c][1,2,5]thiadiazole group in the target compound distinguishes it from sulfur-containing analogs like thiophene () or benzothiazole derivatives (). This group may improve binding affinity in biological systems due to its planar, electron-deficient nature .
- The imidazole-pyridazine chain in introduces additional hydrogen-bonding sites, which could enhance interactions with enzymes or receptors compared to the simpler substituents in the target compound .
Pyrimidinone Ring Modifications
The 4-isopropyl-6-oxopyrimidinone moiety is conserved across analogs, but substituent variations on the pyrimidinone ring influence physicochemical properties:
Key Observations :
- Sulfamoylphenyl derivatives () demonstrate antimicrobial effects, suggesting that substitution patterns on the acetamide nitrogen significantly influence biological targeting .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the benzo[c][1,2,5]thiadiazole and 4-isopropyl-6-oxopyrimidin-1(6H)-yl moieties in this compound?
- Methodological Answer :
- Benzo[c][1,2,5]thiadiazole : Synthesized via cyclization of o-phenylenediamine derivatives with sulfur sources (e.g., SCl₂ or SOCl₂) under oxidative conditions. This is followed by functionalization at the 4-position using nucleophilic aromatic substitution (SNAr) .
- 4-Isopropyl-6-oxopyrimidin-1(6H)-yl : Formed through cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with amidines or urea derivatives. The isopropyl group is introduced via alkylation or Grignard reactions at the 4-position .
- Acetamide linker : Coupling between the two heterocycles is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) or palladium-catalyzed cross-coupling for C–N bond formation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks for the benzo[c][1,2,5]thiadiazole (e.g., aromatic protons at δ 7.5–8.5 ppm) and pyrimidinone (e.g., carbonyl carbon at ~170 ppm). The acetamide linker shows a singlet for the methylene group (δ ~4.0–4.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₆N₄O₂S: 352.10) .
- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH stretches (acetamide NH at ~3200–3300 cm⁻¹) .
Q. What are common intermediates in the synthesis of structurally related acetamide derivatives?
- Methodological Answer :
- Chloroacetamides : Serve as precursors for thiolation or alkylation (e.g., 2-chloro-N-(thiazol-2-yl)acetamide in ).
- N-Substituted benzothiazinones : Used in coupling reactions to introduce lipophilic groups (e.g., used pyrazolo-benzothiazine intermediates for antioxidant studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during cyclization or coupling steps?
- Methodological Answer :
- Solvent selection : Dry DMF enhances reactivity in SNAr reactions (e.g., achieved 85% yield using Cs₂CO₃ in DMF at RT).
- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in cross-coupling steps, reducing side products .
- Temperature control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates like nitroarenes .
Q. How should researchers address byproducts or side reactions during synthesis?
- Methodological Answer :
- Chromatographic separation : Use flash chromatography with gradient elution (e.g., resolved a 4:1 mixture of byproducts using ethyl acetate/hexane).
- Mechanistic analysis : Identify competing pathways (e.g., over-alkylation in pyrimidinone synthesis) via LC-MS or in situ IR .
Q. How can contradictions in biological activity data (e.g., antioxidant vs. no activity) be analyzed?
- Methodological Answer :
- Structural comparison : Benchmark against analogs with proven bioactivity (e.g., found that electron-withdrawing groups on benzothiazinones enhance antioxidant capacity).
- Assay validation : Ensure consistent protocols (e.g., DPPH radical scavenging assay conditions in vs. cell-based assays) .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
